molecular formula C18H23N3O4S2 B2557651 N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide CAS No. 2034399-08-9

N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2557651
CAS RN: 2034399-08-9
M. Wt: 409.52
InChI Key: HFSROLZBVJEXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, an acetamide group, and a sulfamoyl group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The sulfamoyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the types of functional groups it contains .

Scientific Research Applications

Synthesis and Antiexudative Activity

Research into pyrolin derivatives, including compounds structurally similar to "N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide," has led to the development of new synthetic methods and the exploration of their antiexudative properties. For instance, the synthesis of new pyrolin derivatives has been accomplished, highlighting the potential for significant antiexudative activity compared to reference drugs like diclofenac sodium, which suggests their utility in treating conditions associated with excessive fluid exudation (Chalenko et al., 2019).

Structural and Computational Studies

The structural and computational analysis of compounds related to "this compound" offers insights into their potential applications. For example, the synthesis, crystal structure, and vibrational properties of such compounds have been determined, providing a basis for further drug development and application in materials science (Sun et al., 2021).

Antimicrobial and Antituberculosis Activities

Compounds with structural elements of "this compound" have shown promising antimicrobial and antituberculosis activities. Research into N-(furan-2-yl-methyl) derivatives has explored their potential in combating tuberculosis, showcasing the importance of structural modifications in enhancing therapeutic efficacy (Bai et al., 2011).

Antifungal and Cytotoxic Activities

The exploration of novel sulfonamide derivatives, including those structurally akin to "this compound," has led to findings of potent antifungal and cytotoxic activities. Such research underscores the potential of these compounds in developing new treatments for fungal infections and cancer, emphasizing the importance of chemical diversity in pharmaceutical discovery (Ghorab et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically assessed through laboratory testing and are regulated by organizations such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, and assessing its safety and environmental impact. This could involve both experimental work and computational modeling .

properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-14(22)20-15-4-6-16(7-5-15)27(23,24)19-13-17(18-3-2-10-25-18)21-8-11-26-12-9-21/h2-7,10,17,19H,8-9,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSROLZBVJEXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.